Structural Differentiation from Cyclooctyl Analog: Ring Size and Physicochemical Properties
The closest commercially listed analog to N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is N-cyclooctyl-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide, which differs solely by the replacement of the N-cycloheptyl group with an N-cyclooctyl group . This single-methylene expansion in the cycloalkyl ring alters molecular weight (from 329.4 g/mol for the target compound to 343.4 g/mol for the cyclooctyl analog), lipophilicity (predicted LogP), and conformational flexibility . In related pyridazinone series, cycloalkyl ring size has been shown to modulate target binding and cellular potency .
| Evidence Dimension | Cycloalkyl ring size and molecular weight |
|---|---|
| Target Compound Data | Cycloheptyl (C7); MW = 329.4 g/mol (C18H23N3O3) |
| Comparator Or Baseline | N-cyclooctyl-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide; Cyclooctyl (C8); MW = 343.4 g/mol (C19H25N3O3) |
| Quantified Difference | ΔMW = +14.0 g/mol; one additional methylene unit in cycloalkyl ring |
| Conditions | Structural comparison; no head-to-head biological assay data available for this specific pair |
Why This Matters
The cycloheptyl group confers distinct steric and lipophilic properties that may be optimal for a specific binding pocket, and selection of the correct cycloalkyl homolog is critical for maintaining intended target engagement.
- [1] Chucholowski A, Thiruvazhi MS, Djaballah H, et al. Pyridazinones and furan-containing compounds. European Patent EP2518063B1, 2017, Sloan-Kettering Institute for Cancer Research. View Source
